Cas no 1998544-69-6 ((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid)

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid
- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid
- EN300-1164469
- 1998544-69-6
-
- インチ: 1S/C24H25N3O4/c1-15(2)27-22(11-12-25-27)21(13-23(28)29)26-24(30)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-12,15,20-21H,13-14H2,1-2H3,(H,26,30)(H,28,29)/t21-/m0/s1
- InChIKey: PBBAQPPNAFOHIO-NRFANRHFSA-N
- ほほえんだ: O(C(N[C@@H](CC(=O)O)C1=CC=NN1C(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 419.18450629g/mol
- どういたいしつりょう: 419.18450629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 93.4Ų
(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164469-2500mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 2500mg |
$2211.0 | 2023-10-03 | ||
Enamine | EN300-1164469-0.05g |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 0.05g |
$2829.0 | 2023-06-08 | ||
Enamine | EN300-1164469-0.5g |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 0.5g |
$3233.0 | 2023-06-08 | ||
Enamine | EN300-1164469-5000mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 5000mg |
$3273.0 | 2023-10-03 | ||
Enamine | EN300-1164469-0.1g |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 0.1g |
$2963.0 | 2023-06-08 | ||
Enamine | EN300-1164469-50mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 50mg |
$948.0 | 2023-10-03 | ||
Enamine | EN300-1164469-2.5g |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 2.5g |
$6602.0 | 2023-06-08 | ||
Enamine | EN300-1164469-5.0g |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 5g |
$9769.0 | 2023-06-08 | ||
Enamine | EN300-1164469-500mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 500mg |
$1084.0 | 2023-10-03 | ||
Enamine | EN300-1164469-10000mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1998544-69-6 | 10000mg |
$4852.0 | 2023-10-03 |
(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid 関連文献
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(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acidに関する追加情報
Introduction to (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid (CAS No. 1998544-69-6)
(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid (CAS No. 1998544-69-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Phe(Pyz)-OH, is a derivative of fluorenylmethoxycarbonyl (Fmoc) and pyrazole, and it plays a crucial role in the synthesis of peptides and other biologically active molecules.
The Fmoc group, which stands for fluorenylmethoxycarbonyl, is a widely used protecting group in peptide synthesis due to its stability under mild conditions and ease of removal. The pyrazole moiety, on the other hand, is known for its biological activity and has been extensively studied for its potential therapeutic applications. The combination of these two functional groups in (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid makes it a valuable intermediate in the development of novel drugs and therapeutic agents.
Recent research has highlighted the importance of (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid in various biochemical processes. For instance, studies have shown that compounds containing the pyrazole ring can exhibit potent anti-inflammatory and anti-cancer properties. The Fmoc group, when used as a protecting group, allows for precise control over the reactivity of the amino group during synthesis, ensuring high yields and purity of the final product.
In the context of drug discovery, (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid has been explored as a key intermediate in the synthesis of peptides with enhanced biological activity. Peptides are increasingly recognized for their potential in treating a wide range of diseases, from cancer to neurodegenerative disorders. The ability to synthesize these peptides with high efficiency and purity is crucial for their successful application in clinical settings.
One notable application of (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid is in the development of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties, such as increased stability and reduced immunogenicity. The Fmoc-Phe(Pyz)-OH derivative can be used to create peptidomimetics with enhanced binding affinity to specific targets, making them more effective as therapeutic agents.
Furthermore, recent advancements in combinatorial chemistry have facilitated the rapid screening of large libraries of compounds derived from (3S)-3-{(9H-fluoren-9-yloxycarbonyl)amino}-N-(1-isopropylpyrazol-l -5 - y l ) propanamide. High-throughput screening techniques have identified several promising leads with potential applications in various therapeutic areas. For example, compounds derived from this scaffold have shown activity against protein-protein interactions (PPIs), which are involved in many disease pathways.
The structural versatility of (3S)-3-{(9H-fluoren - 9 - yloxycarbonyl)amino}-N-(1-isopropylpyrazol-l -5 - y l ) propanamide also makes it an attractive candidate for drug delivery systems. By modifying the side chains or functional groups, researchers can tailor the compound's solubility, stability, and bioavailability to optimize its performance as a drug candidate. This flexibility is particularly important in developing drugs that need to cross biological barriers or target specific tissues.
In conclusion, (3S)-3-{(9H-fluoren - 9 - yloxycarbonyl)amino}-N-(1-isopropylpyrazol-l -5 - y l ) propanamide (CAS No. 1998544 - 69 - 6) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups provides a robust platform for the development of novel drugs and therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.
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